molecular formula C15H10O3 B3069190 [1,1'-Biphenyl]-3,4',5-tricarbaldehyde CAS No. 187281-19-2

[1,1'-Biphenyl]-3,4',5-tricarbaldehyde

Cat. No.: B3069190
CAS No.: 187281-19-2
M. Wt: 238.24 g/mol
InChI Key: GWMVJHHSKAJGSW-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is an organic compound characterized by the presence of three aldehyde groups attached to a biphenyl structure

Mechanism of Action

Target of Action

The primary target of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is the PD-1/PD-L1 pathway . This pathway plays a significant role in cancer immunotherapy, and the compound’s interaction with this pathway is believed to be crucial for its action .

Mode of Action

[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde interacts with its targets by inhibiting the PD-1/PD-L1 pathway . The compound is a small-molecule inhibitor of this pathway, with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . It binds to PD-L1 at its PD-1 binding site to occupy the hydrophobic cleft .

Biochemical Pathways

The compound affects the PD-1/PD-L1 pathway, which is a critical component of the immune system’s response to cancer . By inhibiting this pathway, [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde can potentially disrupt the growth and spread of cancer cells .

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability and effectiveness .

Result of Action

The molecular and cellular effects of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde’s action are primarily related to its inhibition of the PD-1/PD-L1 pathway . By blocking this pathway, the compound can potentially disrupt the growth and spread of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde. For instance, the compound’s effectiveness can be affected by factors such as the presence of other chemicals, temperature, pH, and the specific characteristics of the biological environment in which it is used . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of biphenyl derivatives using Vilsmeier-Haack reaction, where a biphenyl compound is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde may involve large-scale formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde groups can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is unique due to the presence of three reactive aldehyde groups, providing multiple sites for chemical modification and enabling the synthesis of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

5-(4-formylphenyl)benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-8-11-1-3-14(4-2-11)15-6-12(9-17)5-13(7-15)10-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMVJHHSKAJGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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